6,6-Dimethyl-3,5-dioxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,5-dioxoheptanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,4-pentanedione with isobutyraldehyde in the presence of a base, followed by oxidation . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3,5-dioxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6-Dimethyl-3,5-dioxoheptanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3,5-dioxoheptanoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A β-diketone with similar structural features but different reactivity.
Acetylacetone: Another β-diketone commonly used in organic synthesis.
Succinylacetone: A structurally related compound with distinct biological activities.
Uniqueness
6,6-Dimethyl-3,5-dioxoheptanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
64165-17-9 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
6,6-dimethyl-3,5-dioxoheptanoic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)7(11)4-6(10)5-8(12)13/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
JYVAZJZSZWXPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.